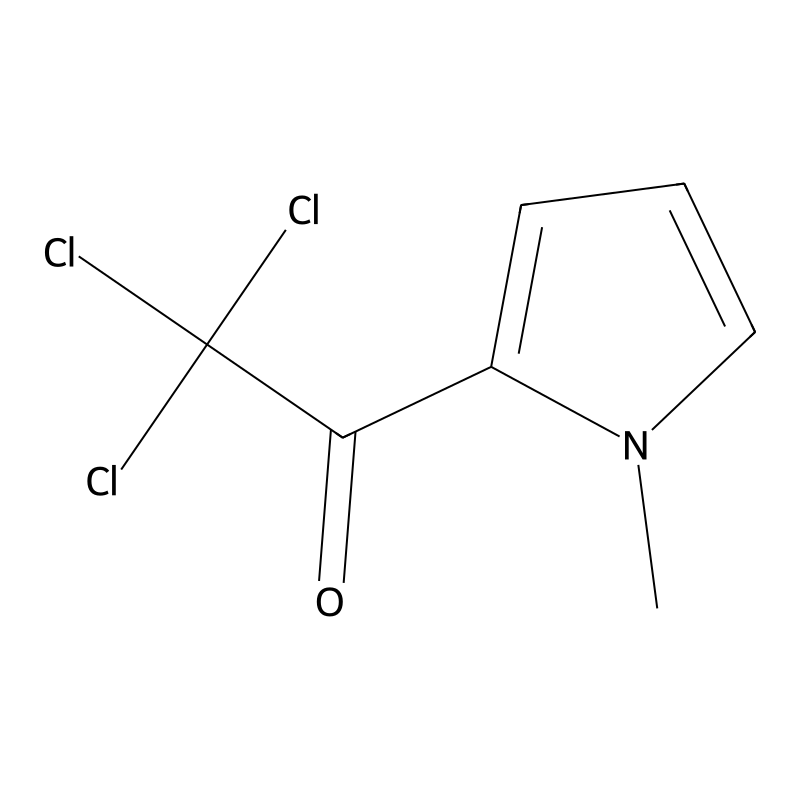

2-Trichloroacetyl-1-methylpyrrole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Functionalized Pyrroles:

-Trichloroacetyl-1-methylpyrrole has been utilized as a precursor in the synthesis of various functionalized pyrroles, which are five-membered heterocyclic aromatic compounds with diverse applications in medicinal chemistry and materials science. Studies have shown its effectiveness in the following:

- Pyrrole-2-carboxylates: These compounds possess various biological activities and can serve as building blocks for drug discovery. 2-Trichloroacetyl-1-methylpyrrole has been employed as a starting material for the synthesis of diverse pyrrole-2-carboxylates through the Knoevenagel condensation reaction. []

- Tris[2-(2-pyrryl-carboxy)ethyl]amine and Tetrakis(2-pyrryl-carboxy-methyl)methane: These polydentate ligands, containing multiple binding sites, are valuable in the field of coordination chemistry. 2-Trichloroacetyl-1-methylpyrrole has been utilized as a key intermediate in their preparation.

- 1-Oxo-2,3-disubstituted -pyrrolo[1,2-a]pyrazines: This class of heterocyclic compounds exhibits potential antitumor activity. Studies have demonstrated the use of 2-Trichloroacetyl-1-methylpyrrole in the synthesis of these compounds through a multi-step reaction sequence. []

- 4-Pyridylmethyl 1H-pyrrole-2-carboxylate: This specific pyrrole derivative displays interesting biological properties. 2-Trichloroacetyl-1-methylpyrrole has been employed as a starting material for its synthesis via a palladium-catalyzed coupling reaction. []

2-Trichloroacetyl-1-methylpyrrole is a chemical compound characterized by its molecular formula and a molecular weight of approximately 271.48 g/mol. This compound features a pyrrole ring substituted with a trichloroacetyl group at the second position and a methyl group at the first position. Its structure contributes to its unique reactivity and potential applications in various fields, including organic chemistry and medicinal research.

- Oxidation: The nitro group can be oxidized to form different nitro derivatives.

- Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of catalysts.

- Nucleophilic Substitution: The trichloroacetyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to various derivatives.

These reactions are facilitated by common reagents such as palladium catalysts and solvents like ethanol or methanol, yielding products that are valuable for further synthetic applications .

Research indicates that 2-Trichloroacetyl-1-methylpyrrole exhibits potential biological activity, particularly as an antimicrobial agent. Its structure allows it to interact with biological molecules, possibly affecting cellular processes through mechanisms such as the generation of reactive oxygen species. This interaction may lead to modifications in protein functions and signaling pathways, making it a candidate for further investigation in drug development .

The synthesis of 2-Trichloroacetyl-1-methylpyrrole typically involves:

- Acylation Reaction: The reaction of trichloroacetyl chloride with 1-methylpyrrole under controlled conditions.

- Purification: Following the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Industrial methods may optimize these steps for large-scale production using automated reactors and continuous flow systems to enhance yield and purity .

2-Trichloroacetyl-1-methylpyrrole has diverse applications:

- Organic Synthesis: It serves as an intermediate in synthesizing various organic compounds.

- Biological Imaging: Utilized as a fluorescent dye intermediate for biological imaging and labeling studies.

- Medicinal Chemistry: Investigated for its potential antimicrobial properties and as a precursor for drug development.

- Industrial Use: Employed in producing specialty chemicals and materials .

Interaction studies of 2-Trichloroacetyl-1-methylpyrrole often focus on its reactivity with biological macromolecules. Research has shown that the compound can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. These interactions underscore its significance in medicinal chemistry, particularly in developing new therapeutic agents .

Several compounds share structural features with 2-Trichloroacetyl-1-methylpyrrole, allowing for comparative analysis:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methyl-4-nitro-2-trichloroacetylpyrrole | C7H5Cl3N2O3 | Contains a nitro group, enhancing reactivity |

| 2-Acetyl-1-methylpyrrole | C6H7NO | Lacks halogen substituents, differing reactivity |

| 2-Trifluoroacetyl-1-methylpyrrole | C7H6F3N | Fluorinated analog, affecting biological activity |

| 2-Chloroacetyl-1-methylpyrrole | C6H6ClNO | Less halogen substitution compared to trichloro |

The uniqueness of 2-Trichloroacetyl-1-methylpyrrole lies in its specific halogenation pattern, which enhances its reactivity compared to similar compounds. This characteristic makes it particularly valuable in synthetic organic chemistry and medicinal applications .

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive